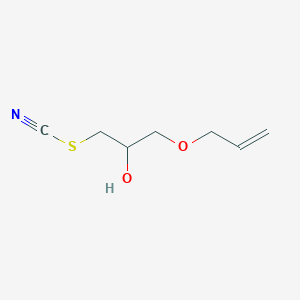![molecular formula C4H10N4O4S B12570828 3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine CAS No. 244202-74-2](/img/structure/B12570828.png)
3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a hydrazinylmethylidene group attached to a sulfamoyl moiety, which is further linked to the amino acid L-alanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine typically involves the reaction of L-alanine with hydrazine derivatives and sulfamoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Step 1: L-alanine is reacted with hydrazine hydrate to form the hydrazinyl derivative.
Step 2: The hydrazinyl derivative is then reacted with sulfamoyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl or sulfamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl and sulfamoyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-sulfino-L-alanine
- Sulfamethoxazole derivatives
Comparison
3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds like 3-sulfino-L-alanine and sulfamethoxazole derivatives, it offers different interaction profiles with enzymes and receptors, making it a valuable compound for targeted research and development .
Properties
CAS No. |
244202-74-2 |
|---|---|
Molecular Formula |
C4H10N4O4S |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
(2R)-2-amino-3-(hydrazinylmethylideneamino)sulfonylpropanoic acid |
InChI |
InChI=1S/C4H10N4O4S/c5-3(4(9)10)1-13(11,12)8-2-7-6/h2-3H,1,5-6H2,(H,7,8)(H,9,10)/t3-/m0/s1 |
InChI Key |
DJEOCMTWRYTGMG-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S(=O)(=O)N=CNN |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)(=O)N=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


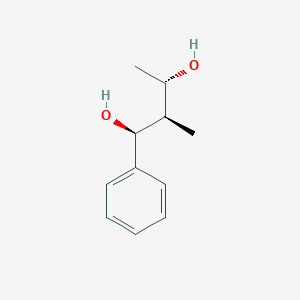


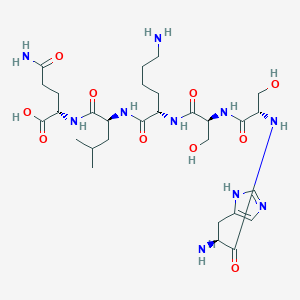
![2'H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5'-[1,2]oxazole]](/img/structure/B12570782.png)
![1-[3-(Decyloxy)propyl]piperidin-4-OL](/img/structure/B12570789.png)
![Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester](/img/structure/B12570796.png)
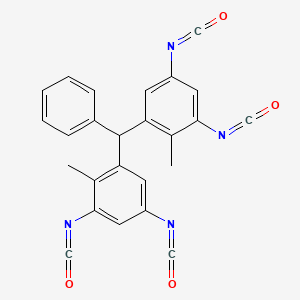


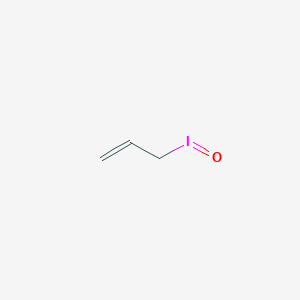
![4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12570854.png)
![2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester](/img/structure/B12570858.png)
